2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
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Overview
Description
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]oxazole moieties
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to the compound , have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions, including as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative agents .
Mode of Action
It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with biochemical pathways involving these ions.
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has been shown to exhibit antimicrobial properties against staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the synthesis of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The next step is the selective bromination of the imidazo[1,2-a]pyridine at the 3-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Thiomethylation: The brominated product is then subjected to a thiomethylation reaction with a thiol reagent, such as methylthiol, in the presence of a base like sodium hydride.
Formation of the Benzo[d]oxazole Moiety: The final step involves the condensation of the thiomethylated imidazo[1,2-a]pyridine with 5-nitro-2-aminophenol under dehydrating conditions to form the benzo[d]oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies investigating its antimicrobial properties, particularly against drug-resistant bacterial strains.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Bromoimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzo[d]oxazole
- 2-((3-Chloro-5-methylimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzo[d]oxazole
- 2-((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzoxazole
Uniqueness
The presence of the 3-bromo-5-methylimidazo[1,2-a]pyridine moiety combined with the 5-nitrobenzo[d]oxazole structure imparts unique chemical and biological properties. This combination enhances its ability to interact with biological targets and provides a scaffold for further chemical modifications to improve its efficacy and selectivity.
Properties
IUPAC Name |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S/c1-9-3-2-4-14-18-12(15(17)20(9)14)8-25-16-19-11-7-10(21(22)23)5-6-13(11)24-16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWIWLVOSMXVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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